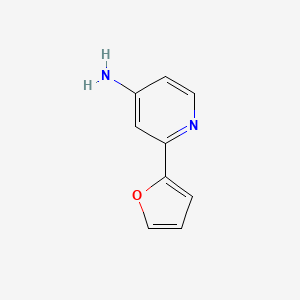

2-(Furan-2-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBIVANENPNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Furan-2-yl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Furan-2-yl)pyridin-4-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a furan ring at the 2-position and an amine group at the 4-position. This unique arrangement of aromatic and heteroaromatic systems, along with the presence of a basic amino group, suggests its potential as a versatile building block in medicinal chemistry and materials science. The furan moiety can participate in various chemical transformations, while the aminopyridine scaffold is a common feature in many biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Furan-2-yl)pyridin-4-amine. In the absence of extensive experimental data in the public domain, this guide leverages high-quality computational predictions and established principles of physical organic chemistry to offer valuable insights for researchers.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.

Chemical Structure:

Caption: 2D structure of 2-(Furan-2-yl)pyridin-4-amine.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 1159817-12-5 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | 2-(Furan-2-yl)pyridin-4-amine |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been estimated using advanced computational models. These predictions provide a strong starting point for experimental design and interpretation.

| Property | Predicted Value |

| Melting Point | 130-145 °C |

| Boiling Point | ~350-380 °C (decomposes) |

| Water Solubility | Low to moderate |

| pKa (of the pyridinium ion) | 5.5 - 6.5 |

| logP | 1.5 - 2.0 |

Melting and Boiling Point: Insights into Intermolecular Forces

The predicted melting point of 130-145 °C suggests that 2-(Furan-2-yl)pyridin-4-amine is a solid at room temperature. This is consistent with the planar, aromatic nature of the molecule, which allows for efficient crystal packing through π-π stacking interactions. The presence of the amine group also introduces the potential for intermolecular hydrogen bonding (N-H···N or N-H···O), further contributing to a relatively high melting point.

The predicted high boiling point of ~350-380 °C, with likely decomposition, is characteristic of aromatic compounds with polar functional groups. The strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, require significant energy to overcome for the substance to enter the gas phase.

Solubility: A Key Parameter for Biological and Synthetic Applications

The predicted low to moderate water solubility is a balance between the polar amine and furan oxygen functionalities and the nonpolar aromatic rings. The amine group can act as a hydrogen bond acceptor and donor, while the furan oxygen is a hydrogen bond acceptor, which should impart some degree of water solubility. However, the overall aromatic character of the molecule limits its miscibility with water.

In organic solvents, solubility is expected to be higher, particularly in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar groups. Solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate.

pKa: Understanding the Basic Character

The basicity of 2-(Furan-2-yl)pyridin-4-amine is primarily attributed to the lone pair of electrons on the pyridine nitrogen and the amino group. The predicted pKa of the pyridinium ion (5.5 - 6.5) is influenced by the electronic effects of the substituents. The furan ring at the 2-position is generally considered to be electron-donating through resonance, which would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). The 4-amino group is a strong electron-donating group, which will further increase the electron density on the pyridine nitrogen, enhancing its basicity. The amino group itself is also basic, but protonation is more likely to occur on the more basic pyridine nitrogen.

logP: A Measure of Lipophilicity

The predicted octanol-water partition coefficient (logP) in the range of 1.5 - 2.0 indicates a moderate degree of lipophilicity. This is a critical parameter in drug development, as it influences a molecule's ability to cross cell membranes. A logP in this range often represents a good balance between aqueous solubility for formulation and lipophilicity for membrane permeation.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a compound. The following are predicted spectroscopic features for 2-(Furan-2-yl)pyridin-4-amine.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR spectral regions and multiplicities.

The proton NMR spectrum is expected to show distinct signals for the furan and pyridine ring protons in the aromatic region. The protons on the furan ring will likely appear as a set of three signals, while the pyridine ring will show three signals. The amine protons will likely appear as a broad singlet that will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N and O) and the aromatic ring currents. Carbons attached to the heteroatoms will be shifted downfield.

Infrared (IR) Spectroscopy

Caption: Predicted key IR absorption bands.

The IR spectrum will be characterized by the presence of N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3400-3200 cm⁻¹ region. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹. The fingerprint region will contain a complex pattern of C=C and C=N stretching vibrations from the pyridine and furan rings, as well as C-N and C-O-C stretching bands.

Mass Spectrometry

In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) would be expected at m/z = 160. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN from the pyridine ring or CO from the furan ring. Cleavage of the bond between the two rings could also occur.

Experimental Protocols for Physicochemical Property Determination

To obtain accurate experimental data, the following standard protocols are recommended.

Melting Point Determination

Method: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required.

Protocol:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The melting point is determined as the onset or peak of the endothermic transition in the heat flow curve.

Causality: DSC provides a precise thermodynamic measurement of the melting transition, which is more reliable than visual methods. The controlled heating rate ensures thermal equilibrium is approached.

Solubility Determination

Method: The shake-flask method is a reliable technique for determining equilibrium solubility.

Protocol:

-

Add an excess amount of 2-(Furan-2-yl)pyridin-4-amine to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any suspended particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method ensures that the measured concentration represents the true equilibrium solubility by allowing sufficient time for dissolution and removing any undissolved solids before analysis.

pKa Determination

Method: Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds.

Protocol:

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is the pH at which the compound is 50% protonated, which corresponds to the midpoint of the titration curve.

Causality: This method directly measures the change in protonation state as a function of pH, providing a direct determination of the acid dissociation constant.

logP Determination

Method: The shake-flask method is the gold standard for experimental logP determination.

Protocol:

-

Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer).

-

Dissolve a known amount of 2-(Furan-2-yl)pyridin-4-amine in one of the phases.

-

Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality: This method directly measures the partitioning of the compound between a nonpolar and a polar phase, providing a direct and reliable measure of its lipophilicity.

Stability, Safety, and Handling

Stability

While specific stability data for 2-(Furan-2-yl)pyridin-4-amine is not available, general considerations for aromatic amines suggest that it is likely a stable solid under standard laboratory conditions (room temperature, protected from light). However, aminopyridines can be susceptible to oxidation, especially in solution and upon exposure to air and light over extended periods. The furan ring can also be sensitive to strong acids and oxidizing agents. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.

Safety and Handling

Specific toxicity data for 2-(Furan-2-yl)pyridin-4-amine is not available. However, based on the structural alerts of an aminopyridine and a furan moiety, the following precautions are advised:

-

Toxicity: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Furan and its derivatives are known to have potential hepatotoxicity. Therefore, this compound should be handled with care.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

2-(Furan-2-yl)pyridin-4-amine is a heteroaromatic compound with significant potential in various fields of chemical research. This technical guide has provided a detailed overview of its key physicochemical properties based on high-quality computational predictions and established chemical principles. The provided experimental protocols offer a roadmap for researchers to obtain precise and reliable data. As with any novel compound, careful handling and further experimental validation of its properties are essential for its successful application.

References

[2] PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

[1] CP Lab Safety. (n.d.). 2-(Furan-2-yl)pyridin-4-amine, 95% Purity, C9H8N2O, 1 gram. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(Furan-2-yl)pyridin-4-amine (CAS Number: 1159817-12-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Furan-2-yl)pyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present its core chemical properties, plausible synthetic routes, and potential applications. This guide is intended to serve as a foundational resource for researchers, offering insights into the synthesis, characterization, and potential utility of this compound, thereby enabling further investigation and innovation.

Introduction and Molecular Overview

2-(Furan-2-yl)pyridin-4-amine is a heteroaromatic compound that incorporates both a pyridine and a furan ring system. The strategic placement of an amino group at the 4-position of the pyridine ring and a furan moiety at the 2-position creates a molecule with a unique electronic and structural profile. The furan ring, being an electron-rich aromatic system, can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and modulating receptor interactions.[1] The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, known for its ability to form key hydrogen bonding interactions with biological targets.[2][3] The combination of these two moieties suggests that 2-(Furan-2-yl)pyridin-4-amine holds significant potential as a building block in drug discovery and as a ligand in coordination chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2-(Furan-2-yl)pyridin-4-amine is presented in Table 1. These values are critical for planning synthetic procedures, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1159817-12-5 | [4][5] |

| Molecular Formula | C₉H₈N₂O | [5] |

| Molecular Weight | 160.17 g/mol | [5] |

| Appearance | (Predicted) Off-white to light brown solid | Inferred from analogous compounds |

| Purity | Typically >95% (as commercially available) | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

Plausible Synthetic Strategies

Strategy 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or heteroaryl halides and boronic acids or their esters. This approach is highly attractive due to its tolerance of a wide range of functional groups and generally high yields.

Causality of Experimental Choices: The proposed synthesis leverages the reactivity of a halogenated 4-aminopyridine with furan-2-boronic acid. 2-Chloro- or 2-bromopyridin-4-amine are suitable starting materials due to their commercial availability and the well-documented reactivity of halopyridines in palladium-catalyzed cross-coupling reactions. The choice of a palladium catalyst and ligand is crucial for achieving high efficiency. A phosphine-based ligand like triphenylphosphine or a more electron-rich and bulky ligand from the Buchwald-Hartwig series can enhance the catalytic activity. The base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous inorganic base like sodium carbonate or potassium carbonate is often effective and economical.

Experimental Workflow Diagram:

Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridin-4-amine (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Strategy 2: Stille Cross-Coupling

The Stille coupling offers an alternative C-C bond formation strategy, utilizing an organotin reagent. This method is often complementary to the Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare.

Causality of Experimental Choices: This pathway involves the reaction of a halogenated 4-aminopyridine with 2-(tributylstannyl)furan. Organotin reagents are known for their stability and high reactivity in palladium-catalyzed couplings. The choice of a palladium source and ligand is similar to the Suzuki coupling, with catalysts like Pd(PPh₃)₄ being effective. A key advantage of the Stille coupling is that it does not typically require a base, which can be beneficial for base-sensitive substrates.

Experimental Workflow Diagram:

Caption: Proposed Stille cross-coupling workflow.

Detailed Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromopyridin-4-amine (1.0 eq) and 2-(tributylstannyl)furan (1.1 eq) in an anhydrous, degassed solvent such as toluene.

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After the reaction is complete, cool to room temperature and dilute with a solvent like diethyl ether. To remove the tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for 2-(Furan-2-yl)pyridin-4-amine, the following are predicted characteristic spectroscopic data based on the analysis of its structural components and data from analogous compounds.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the furan and pyridine rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | Pyridine H-6 |

| ~7.4-7.6 | m | 1H | Furan H-5 |

| ~6.8-7.0 | d | 1H | Pyridine H-3 |

| ~6.5-6.7 | dd | 1H | Furan H-4 |

| ~6.3-6.5 | d | 1H | Pyridine H-5 |

| ~6.2-6.4 | dd | 1H | Furan H-3 |

| ~5.0-6.0 | br s | 2H | -NH₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | Pyridine C-4 |

| ~155-157 | Pyridine C-2 |

| ~150-152 | Furan C-2 |

| ~148-150 | Pyridine C-6 |

| ~142-144 | Furan C-5 |

| ~111-113 | Furan C-4 |

| ~108-110 | Furan C-3 |

| ~105-107 | Pyridine C-3 |

| ~103-105 | Pyridine C-5 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 161.07 |

| [M]⁺ | 160.06 |

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 2-(Furan-2-yl)pyridin-4-amine suggest its potential utility in several areas of research and development.

Medicinal Chemistry

-

Kinase Inhibition: The aminopyridine scaffold is a common feature in many kinase inhibitors. The furan moiety can occupy hydrophobic pockets in the active site of kinases, potentially leading to potent and selective inhibitors.

-

CNS-Active Agents: Aminopyridines are known to modulate ion channels and receptors in the central nervous system.[9] The lipophilic nature of the furan ring may enhance blood-brain barrier permeability, making this compound a candidate for the development of CNS-targeted therapeutics.

-

Antimicrobial and Antiviral Agents: Furan derivatives have been reported to possess a broad range of antimicrobial and antiviral activities.[10] The incorporation of the furan ring into the aminopyridine scaffold could lead to novel agents with improved efficacy.

Materials Science

-

Organic Electronics: The conjugated π-system of 2-(Furan-2-yl)pyridin-4-amine makes it a potential building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or material properties.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(Furan-2-yl)pyridin-4-amine is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related aminopyridine compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Furan-2-yl)pyridin-4-amine is a promising heterocyclic compound with significant potential in both medicinal chemistry and materials science. Although detailed experimental data is currently sparse in the public domain, this technical guide has provided a comprehensive overview of its properties, plausible and detailed synthetic routes, and potential applications based on established chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this intriguing molecule, ultimately unlocking its full scientific and commercial potential.

References

-

A Review on Biological and Medicinal Significance of Furan. (2023). ResearchGate. [Link]

-

2-(Furan-2-yl)pyridin-4-amine. Lead Sciences. [Link]

-

WO/2013/047719 2-(PYRIDINE-2-YL)PYRIMIDINE-4-AMINE COMPOUND AND SALT THEREOF. WIPO Patentscope. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

-

2-Phenylpyridine. PubChem. [Link]

-

¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... ResearchGate. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Chemistry Portal. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

-

Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

-

Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. PubMed. [Link]

-

Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Springer. [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

-

2-(FURAN-2-YL)PYRIDIN-4-AMINE – (1159817-12-5). EON Biotech. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

-

2-Pyridinamine, 4-phenyl-. PubChem. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. MDPI. [Link]

-

PV2143. OSHA. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

-

o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. NIH. [Link]

Sources

- 1. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-(furan-2-yl)pyridin-4-amine | 1159817-12-5 [chemicalbook.com]

- 5. 2-(Furan-2-yl)pyridin-4-amine - Lead Sciences [lead-sciences.com]

- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 9. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]

- 10. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

An In-depth Technical Guide to 2-(Furan-2-yl)pyridin-4-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both furan and pyridine rings are of significant interest due to their diverse biological activities. The furan ring, an electron-rich aromatic heterocycle, is a common motif in medicinal chemistry, often serving as a bioisostere for a phenyl group, which can enhance metabolic stability and receptor interactions.[1] The pyridine ring, a six-membered aromatic heterocycle, is also a privileged scaffold in drug discovery, found in numerous natural and synthetic bioactive compounds.[2] This guide provides a comprehensive overview of 2-(Furan-2-yl)pyridin-4-amine, a molecule that synergistically combines these two important pharmacophores. We will delve into its structural and chemical properties, plausible synthetic routes, and explore its potential in the realm of drug discovery and development.

Molecular Structure and Physicochemical Properties

2-(Furan-2-yl)pyridin-4-amine is a heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[3] Its structure features a furan ring attached to a pyridine ring at the 2-position, with an amine group substituted at the 4-position of the pyridine ring.

Structural Formula:

Table 1: Physicochemical Properties of 2-(Furan-2-yl)pyridin-4-amine

| Property | Value | Reference |

| CAS Number | 1159817-12-5 | [3] |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Appearance | Likely a solid at room temperature | |

| Purity (typical) | ≥95% | [3] |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [3] |

Synthetic Strategies

While a specific, detailed synthesis protocol for 2-(Furan-2-yl)pyridin-4-amine is not extensively documented in readily available scientific literature, its structure suggests several plausible synthetic routes based on established methodologies for the synthesis of 2-arylpyridines and aminopyridines. The key challenge lies in the regioselective construction of the C-C bond between the furan and pyridine rings and the subsequent introduction of the amine group.

A logical and efficient approach would involve a cross-coupling reaction to form the furan-pyridine linkage, followed by the introduction or unmasking of the 4-amino group.

Retrosynthetic Analysis

A retrosynthetic analysis of 2-(Furan-2-yl)pyridin-4-amine suggests two primary disconnection approaches:

Caption: Retrosynthetic analysis of 2-(Furan-2-yl)pyridin-4-amine.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling and Amination

A highly plausible synthetic route would employ a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds. This would be followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to install the 4-amino group.

Workflow Diagram:

Caption: Proposed synthetic workflow for 2-(Furan-2-yl)pyridin-4-amine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Chloro-2-(furan-2-yl)pyridine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyridine (1.0 eq.), furan-2-boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-(furan-2-yl)pyridine.

Step 2: Synthesis of 2-(Furan-2-yl)pyridin-4-amine

-

Reaction Setup: In a sealed tube or a pressure vessel, combine 4-chloro-2-(furan-2-yl)pyridine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.2 eq.).

-

Ammonia Source: Introduce a source of ammonia. This can be aqueous ammonia, ammonia in dioxane, or an ammonia surrogate.

-

Solvent Addition: Add an anhydrous, aprotic solvent like dioxane or toluene.

-

Reaction Execution: Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 120 °C. Monitor the reaction for the disappearance of the starting material.

-

Work-up and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The final product, 2-(Furan-2-yl)pyridin-4-amine, can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 2-(Furan-2-yl)pyridin-4-amine

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the pyridine and furan rings in the range of δ 6.5-8.5 ppm. - A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent-dependent. - Characteristic coupling patterns for the 3- and 5-protons of the pyridine ring and the 3-, 4-, and 5-protons of the furan ring. |

| ¹³C NMR | - Resonances for the nine carbon atoms. Aromatic carbons would appear in the δ 100-160 ppm range. |

| IR | - N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹. - C-N stretching vibrations. - C=C and C=N stretching vibrations characteristic of the aromatic rings. - C-O-C stretching of the furan ring. |

| MS (ESI) | - A prominent [M+H]⁺ ion at m/z 161.07. |

Potential Applications in Drug Discovery

The 2-(furan-2-yl)pyridin-4-amine scaffold is a promising starting point for the design of novel therapeutic agents. The combination of the furan and aminopyridine moieties has been explored in various contexts, particularly in the development of kinase inhibitors.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds with the hinge region of the kinase active site. The aminopyridine motif is a well-established hinge-binding element. The furan ring can be directed towards the solvent-exposed region or a hydrophobic pocket, and it can be further functionalized to enhance potency and selectivity. For instance, various 2-aminopyridine derivatives have been investigated as potent inhibitors of kinases like ALK and ROS1, which are important targets in cancer therapy.[4] Furthermore, furo[2,3-b]pyridine-4-amines have been identified as potent and selective inhibitors of Lck, a tyrosine kinase involved in T-cell signaling.[5]

Potential Kinase Targets:

-

Tyrosine Kinases (e.g., ALK, ROS1, Lck)

-

Serine/Threonine Kinases (e.g., Aurora Kinases)[6]

Other Potential Therapeutic Areas

The furan moiety is present in a variety of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][7] Therefore, derivatives of 2-(furan-2-yl)pyridin-4-amine could be explored for a wide range of therapeutic applications.

Conclusion

2-(Furan-2-yl)pyridin-4-amine is a valuable heterocyclic building block with significant potential for the development of novel bioactive molecules, particularly in the area of kinase inhibition. While detailed experimental data for this specific compound is not widely published, its synthesis can be reasonably approached using modern cross-coupling and amination methodologies. The structural features of this molecule, combining the hydrogen-bonding capabilities of the aminopyridine with the versatile furan ring, make it an attractive scaffold for further chemical exploration and biological evaluation. This guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this promising compound.

References

-

Lead Sciences. 2-(Furan-2-yl)pyridin-4-amine. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

Pharmacological activity of furan derivatives. (2024, December 10). Pharma Info. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

PubMed. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. [Link]

-

PubMed. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. [Link]

-

PubMed. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-(Furan-2-yl)pyridin-4-amine - Lead Sciences [lead-sciences.com]

- 4. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

Technical Guide: Spectroscopic Profiling of 2-(Furan-2-yl)pyridin-4-amine

This guide outlines the technical characterization and spectroscopic validation of 2-(Furan-2-yl)pyridin-4-amine (CAS: 1159817-12-5). It is designed for analytical chemists and synthetic researchers requiring a robust framework for structural verification.

Executive Summary & Compound Identity

2-(Furan-2-yl)pyridin-4-amine is a bi-heterocyclic scaffold often utilized as a pharmacophore in kinase inhibitors and A2A receptor antagonists.[1] Its structural integrity relies on the precise regiochemical attachment of the furan ring at the pyridine C2 position, retaining the primary amine at C4.

-

IUPAC Name: 4-Amino-2-(2-furyl)pyridine

-

Molecular Formula: C

H -

Molecular Weight: 160.17 g/mol

-

Key Functional Groups: Primary Amine (-NH

), Pyridine Nitrogen, Furan Oxygen.

Synthetic Pathway & Impurity Profile

To understand the spectroscopic noise (impurities), one must understand the genesis of the compound. The standard industrial synthesis involves a Suzuki-Miyaura coupling .

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical reaction pathway and potential side-products that may appear in trace spectroscopic analysis (e.g., homocoupled furan or unreacted chloride).

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 2-(Furan-2-yl)pyridin-4-amine, highlighting potential impurities.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

The

Operational Note: The amine protons are exchangeable. Ensure the solvent is dry; wet DMSO will broaden the -NH

Predicted Reference Data (

H NMR, 400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Py-H6 | 8.05 – 8.15 | Doublet (d) | 1H | Adjacent to Pyridine N (Deshielded). | |

| Fu-H5' | 7.75 – 7.85 | Doublet (d) | 1H | Adjacent to Furan O (Deshielded). | |

| Py-H3 | 6.95 – 7.05 | Doublet (d) | 1H | Ortho to Furan; Meta to Amine. | |

| Fu-H3' | 6.85 – 6.95 | Doublet (d) | 1H | Furan ring proton. | |

| Fu-H4' | 6.55 – 6.65 | DD | 1H | Furan ring proton (most shielded). | |

| Py-H5 | 6.45 – 6.55 | DD | 1H | Ortho to Amine (Shielded). | |

| -NH | 6.10 – 6.30 | Broad Singlet | 2H | - | Exchangeable amine protons. |

Diagnostic Check: Look for the Py-H3 signal. If the coupling failed, this region will show the doublet of the starting material (2-chloropyridin-4-amine) which lacks the furan cross-peaks.

B. Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is the primary validation tool for molecular formula confirmation.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Theoretical Mass [M+H]

: 161.0715 m/z -

Retention Time (C18 Column): Early eluting (polar amine).

Fragmentation Pattern (MS/MS):

-

Precursor: 161.1 m/z

-

Fragment 1 (Loss of NH

): ~144 m/z (Characteristic of primary amines). -

Fragment 2 (Loss of CO): ~133 m/z (Characteristic of furan ring contraction/opening).

C. Infrared Spectroscopy (FT-IR)

Solid-state analysis (ATR) provides a fingerprint for functional group verification.

| Frequency (cm | Vibration Mode | Structural Indication |

| 3420, 3310 | N-H Stretching | Primary Amine (Doublet). |

| 1635 | N-H Bending | Scissoring vibration of -NH |

| 1590, 1480 | C=C / C=N Stretch | Pyridine and Furan aromatic skeletal bands. |

| 1220 | C-O-C Stretch | Furan ring ether linkage. |

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

Objective: Eliminate water interference to resolve the -NH

-

Weigh 5–10 mg of the solid compound into a clean vial.

-

Add 0.6 mL of DMSO-d

(99.9% D). -

Critical Step: Add 10 mg of activated 4Å molecular sieves directly to the NMR tube if the DMSO is older than 1 week.

-

Sonicate for 30 seconds to ensure complete dissolution.

-

Acquire spectrum with a minimum of 16 scans (d1 = 1.0s).

Protocol 2: Purity Analysis via HPLC

Objective: Quantify the "Bis-furan" impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 280 nm (Furan conjugation).

-

Note: The product should elute at approx. 30-40% B due to the polarity of the amine.

-

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Pyridine/Furan shifts). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394627 (Related isomer validation). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(Furan-2-yl)pyridin-4-amine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the heterocyclic compound 2-(Furan-2-yl)pyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of NMR for the structural elucidation and characterization of this molecule. The guide will cover predicted chemical shifts, coupling constants, and the underlying electronic and structural factors that govern the spectral features of this compound.

Introduction: The Structural Significance of 2-(Furan-2-yl)pyridin-4-amine

2-(Furan-2-yl)pyridin-4-amine is a molecule of significant interest in medicinal chemistry and materials science due to the combination of the electron-rich furan ring and the electron-deficient pyridine ring, further modulated by the electron-donating amino group. This unique electronic arrangement can lead to interesting photophysical properties and biological activities. NMR spectroscopy is an indispensable tool for confirming the successful synthesis and purity of this compound, as well as for studying its interactions with biological targets.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(Furan-2-yl)pyridin-4-amine is expected to exhibit distinct signals for the protons on both the furan and pyridine rings, as well as a signal for the amine protons. The chemical shifts are influenced by the electronegativity of the heteroatoms (oxygen and nitrogen), the aromatic ring currents, and the electronic effects of the substituents.[1][2]

Molecular Structure and Proton Numbering

To facilitate the discussion of the NMR spectra, the protons in 2-(Furan-2-yl)pyridin-4-amine are numbered as follows:

Caption: Molecular structure and proton numbering for 2-(Furan-2-yl)pyridin-4-amine.

Predicted ¹H Chemical Shifts and Coupling Constants

The expected chemical shifts (δ) in ppm and coupling constants (J) in Hz are summarized in the table below. These predictions are based on the known values for furan, 4-aminopyridine, and related substituted heterocyclic systems.[3][4][5]

| Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) | Rationale |

| H6 | 8.0 - 8.2 | d | ~5.0 | Located ortho to the pyridine nitrogen, this proton is significantly deshielded. |

| H5' | 7.5 - 7.7 | d | ~1.8 | The α-proton of the furan ring is deshielded due to the electronegativity of the oxygen. |

| H3 | 6.7 - 6.9 | d | ~5.0 | Shielded by the para-amino group. |

| H3' | 6.5 - 6.7 | d | ~3.4 | β-proton of the furan ring, coupled to H4'. |

| H4' | 6.3 - 6.5 | dd | ~3.4, ~1.8 | β-proton of the furan ring, coupled to both H3' and H5'. |

| H5 | 6.2 - 6.4 | dd | ~5.0, ~1.5 | Shielded by the ortho-amino group and coupled to H6 and H3. |

| NH₂ | 5.8 - 6.2 | br s | - | The chemical shift of the amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic environment.

Molecular Structure and Carbon Numbering

The carbon atoms in 2-(Furan-2-yl)pyridin-4-amine are numbered as follows for the purpose of ¹³C NMR analysis:

Caption: Molecular structure and carbon numbering for 2-(Furan-2-yl)pyridin-4-amine.

Predicted ¹³C Chemical Shifts

The predicted chemical shifts for the carbon atoms are presented in the table below. These values are estimated based on data for 4-aminopyridine and 2-substituted furans.[6][7]

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | 158 - 162 | Attached to the electronegative nitrogen and the furan ring, this carbon is significantly deshielded. |

| C4 | 152 - 156 | Attached to the electron-donating amino group, this carbon is also deshielded. |

| C2' | 150 - 154 | The carbon of the furan ring attached to the pyridine ring. |

| C6 | 148 - 150 | The carbon atom ortho to the pyridine nitrogen. |

| C5' | 142 - 145 | The α-carbon of the furan ring is deshielded due to the oxygen atom. |

| C3', C4' | 110 - 115 | The β-carbons of the furan ring are relatively shielded. |

| C3, C5 | 108 - 112 | The carbons ortho and meta to the amino group are shielded. |

Experimental Protocol for NMR Analysis

A standardized and robust protocol is crucial for obtaining high-quality NMR data.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for polar compounds containing amine groups as it can help in observing the NH₂ protons.[4]

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[8] If TMS is not compatible with the sample, the residual solvent peak can be used for referencing.[9]

-

Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[8]

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16-64 scans are typically sufficient.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2 seconds.

-

-

2D NMR Experiments : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow for NMR Data Analysis

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a detailed framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2-(Furan-2-yl)pyridin-4-amine. The predicted chemical shifts and coupling constants, along with the outlined experimental protocol, serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. The application of 1D and 2D NMR techniques is paramount for the unambiguous structural verification and purity assessment, ensuring the scientific integrity of research and development endeavors.

References

- The Royal Society of Chemistry. Supplementary Material (ESI)

- MDPI.

- Taylor & Francis Online. ¹H NMR Spectra of Substituted Aminopyridines.

- ChemicalBook. Furan(110-00-9) ¹H NMR spectrum.

- ChemicalBook. 4-Aminopyridine(504-24-5) ¹H NMR spectrum.

- ChemicalBook. 2,2'-Furoin(552-86-3) ¹H NMR spectrum.

- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan.

- IOSR Journal. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan)

- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.

- Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES.

- ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....

- Modgraph. 1 1H chemical shifts in NMR, part 18 1.

- ChemicalBook. 2-Aminopyridine(504-29-0) ¹³C NMR spectrum.

- Organic Chemistry Portal. Furan synthesis.

- DTIC.

- Chemistry Stack Exchange. Proton NMR signals and rings.

- Eugene E. Kwan. Lecture 3: Coupling Constants Coupling Constants the chemical shift.

- ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)

- MDPI.

- ACS Publications.

- ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

- ACS Publications. Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer.

- ChemicalBook. Furan-2-carbohydrazide(3326-71-4) ¹H NMR spectrum.

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]

Introduction to 2-(Furan-2-yl)pyridin-4-amine and its Analysis

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Furan-2-yl)pyridin-4-amine

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2-(Furan-2-yl)pyridin-4-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the limited direct literature on this specific analyte, this document synthesizes foundational principles of mass spectrometry with established data on related furan and pyridine structures to present a robust, predictive analytical framework. We detail an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, from sample preparation to data acquisition. The core of this guide is a detailed exploration of the anticipated fragmentation pathways of the protonated molecule under Collision-Induced Dissociation (CID), providing researchers with a validated roadmap for structural elucidation and quantification. All protocols and interpretations are grounded in established scientific principles to ensure trustworthiness and reproducibility.

2-(Furan-2-yl)pyridin-4-amine is a bi-heterocyclic aromatic amine. Its structure, featuring both a pyridine ring and a furan ring, makes it a valuable scaffold in the synthesis of novel compounds with potential biological activity.[1][2] Nitrogen-containing heterocyclic compounds are common motifs in pharmaceuticals, and their precise characterization is a critical step in the drug discovery and development pipeline.[3]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technique for the identification and quantification of such molecules. Its high sensitivity and specificity allow for confident characterization even in complex matrices. This guide serves as a practical, field-proven resource for scientists aiming to develop and validate a reliable mass spectrometric method for 2-(Furan-2-yl)pyridin-4-amine. We will move beyond a simple listing of parameters to explain the causal-driven logic behind each experimental choice, ensuring a deep and applicable understanding of the methodology.

Analyte Properties & Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the optimal approach for ionization, the critical first step in generating gas-phase ions for mass analysis.

Core Physicochemical Data

The key properties of 2-(Furan-2-yl)pyridin-4-amine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [4] |

| Molecular Weight | 160.17 g/mol | [4] |

| Monoisotopic Mass | 160.0637 Da | Calculated |

| Structure | A pyridine ring substituted with a furan ring at the 2-position and an amine group at the 4-position. | |

| Predicted Basicity | The pyridine ring nitrogen (pKa of pyridine ~5.2) and the exocyclic amine group are basic sites readily available for protonation. |

Rationale for Electrospray Ionization (ESI)

Given the structure of 2-(Furan-2-yl)pyridin-4-amine, Electrospray Ionization (ESI) in the positive ion mode is the unequivocally superior choice. This is a causality-driven decision based on two key structural features:

-

Presence of Basic Nitrogen Atoms: The molecule contains two basic nitrogen atoms: the pyridine ring nitrogen and the 4-amino group. These sites have a high proton affinity and are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography. ESI is a soft ionization technique that efficiently transfers these pre-formed solution-phase ions into the gas phase.[5]

-

Analyte Polarity: As a polar heterocyclic amine, the analyte is well-suited for the ESI process, which is ideal for polar to moderately polar compounds.[6]

Atmospheric Pressure Chemical Ionization (APCI) could be a secondary option, but ESI is preferred due to its gentler nature, which maximizes the abundance of the intact protonated molecular ion, [M+H]⁺, essential for subsequent fragmentation experiments (MS/MS).[5]

A Validated LC-MS/MS Experimental Workflow

A robust analytical method requires the seamless integration of sample preparation, chromatographic separation, and mass spectrometric detection. The following workflow is designed to be a self-validating system, where each step logically supports the next to ensure high-quality, reproducible data.

Overall Experimental Design

The diagram below illustrates the logical flow of the analytical process.

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(Furan-2-yl)pyridin-4-amine - Lead Sciences [lead-sciences.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activity of furan-containing pyridines

The Pharmacological Landscape of Furan-Containing Pyridines: From Structural Hybrids to Targeted Therapeutics

Executive Summary

The fusion or linkage of furan and pyridine rings creates a privileged scaffold in medicinal chemistry.[1] While pyridine serves as a robust hydrogen-bond acceptor and π-stacking unit, the furan ring introduces unique lipophilicity, steric geometry, and potential for metabolic bioactivation. This guide analyzes the furan-containing pyridine class, moving beyond simple activity screening to the structural mechanics driving their potency in oncology (kinase and tubulin inhibition) and infectious disease, while critically addressing the metabolic liabilities of the furan moiety.

Structural Rationale & Pharmacophore Logic

The synergy between furan and pyridine is not merely additive; it is electronic and geometric.

-

The Pyridine Core: Acts as a bioisostere for phenyl rings but with improved water solubility and hydrogen-bond accepting capability (via the nitrogen lone pair). This is critical for interaction with the "hinge region" of kinase enzymes.

-

The Furan Appendage:

-

Steric Bulk & Lipophilicity: The oxygen atom in furan reduces the ring's aromaticity compared to benzene/pyridine, making it more electron-rich (π-excessive). This allows for tighter binding in hydrophobic pockets (e.g., the "back pocket" of kinases like CLK and DYRK).

-

Metabolic "Double-Edged Sword": The electron-rich nature makes furan susceptible to CYP450 oxidation, a mechanism utilized for prodrug activation (e.g., in nitrofurans) but also a source of hepatotoxicity (discussed in Section 4).

-

Visualization: Pharmacophore Synergy

The following diagram illustrates how the two rings cooperate to bind biological targets.

Caption: Figure 1: Structural synergy between pyridine (solubility/H-bonding) and furan (hydrophobic fit) in target binding.

Therapeutic Applications: Mechanisms & Efficacy

Oncology: Kinase Selectivity & Tubulin Arrest

The most significant advances for this scaffold are in cancer therapy.

-

Kinase Inhibition (CLK/DYRK Family): Unlike typical Type I inhibitors that bind the ATP hinge, furo[3,2-b]pyridines have demonstrated high selectivity for Cdc2-like kinases (CLKs) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) .

-

Mechanism:[2][3] The furo[3,2-b]pyridine core occupies the ATP-binding pocket, but the furan oxygen orients the molecule to engage the "back pocket" (gatekeeper region). This is distinct from the classic pyrazolo[1,5-a]pyrimidine scaffold.[4]

-

Data: Derivatives have shown IC50 values in the low nanomolar range (8–20 nM) against CLK1/2/4.[4]

-

-

Tubulin Polymerization Inhibition: Non-fused furan-pyridine hybrids (e.g., chalcone-like structures) target the colchicine-binding site of tubulin.

Antimicrobial Activity

Furan-substituted pyridines exhibit broad-spectrum activity, particularly when the furan ring carries a nitro group (mimicking nitrofurantoin).

-

Targets:Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Candida species.[1]

-

Mechanism:[2][3] The furan ring undergoes reductive activation within the bacteria, generating reactive intermediates that damage bacterial DNA and ribosomal proteins.[5]

Safety & Toxicology: The Furan Structural Alert

Critical Insight for Drug Developers: The furan ring is a known "structural alert" in medicinal chemistry due to potential hepatotoxicity.[5][6] However, this is not an absolute contraindication.

-

Metabolic Bioactivation: Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to form cis-2-butene-1,4-dial (BDA) .[7] BDA is a highly reactive α,β-unsaturated dicarbonyl that covalently binds to proteins and DNA (nucleophilic attack), causing cytotoxicity.

-

Mitigation Strategies:

-

Substitution: Adding substituents (e.g., methyl, ester) to the furan ring sterically hinders CYP450 oxidation or alters the electronics to disfavor epoxide formation.

-

Rapid Clearance Pathways: Drugs like Prazosin contain a furan ring but are safe. Why? The metabolic pathway preferentially opens the ring to a non-toxic carboxylic acid metabolite rather than the reactive dicarbonyl.

-

Visualization: Metabolic Toxicity Pathway

Caption: Figure 2: The divergent metabolic fates of the furan ring: toxicity vs. detoxification.[8]

Experimental Protocols

Synthesis: Multicomponent Assembly of Furan-Pyridine Hybrids

Context: This protocol describes the synthesis of a 2-amino-3-cyano-4-(2-furyl)pyridine derivative, a common scaffold for antimicrobial screening.

Methodology:

-

Reagents: Furfural (1.0 eq), Malononitrile (1.0 eq), Ketone (e.g., acetophenone, 1.0 eq), Ammonium Acetate (1.5 eq).

-

Solvent: Ethanol (absolute).

-

Procedure:

-

Dissolve furfural and malononitrile in ethanol. Stir at room temperature for 10 minutes.

-

Add the ketone and ammonium acetate to the reaction mixture.

-

Reflux the mixture for 3–5 hours. Monitor progress via TLC (Thin Layer Chromatography) using n-hexane:ethyl acetate (7:3).

-

Observation: A solid precipitate typically forms upon cooling.

-

-

Purification:

-

Filter the precipitate.

-

Wash with cold ethanol and water to remove unreacted ammonium acetate.

-

Recrystallize from ethanol/DMF mixture to yield the pure pyridine derivative.

-

-

Validation: 1H NMR should show the characteristic furan protons (δ 6.5–7.8 ppm) and the pyridine amino group (broad singlet, δ ~7.0–8.0 ppm).

Bioassay: Kinase Inhibition Screening (ADP-Glo™)

Context: To evaluate Furo[3,2-b]pyridine derivatives against CLK/DYRK kinases.

Methodology:

-

Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

-

Reaction Mix: In a 384-well white plate, combine:

-

Kinase enzyme (e.g., CLK1, 5 ng/well).

-

Substrate (e.g., peptide substrate, 0.2 µg/µl).

-

ATP (at Km concentration for the specific kinase).

-

Test compound (serial dilutions).

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection:

-

Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light signal). Incubate 30 min.

-

-

Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

-

Control: Staurosporine is typically used as a positive control.

-

Quantitative Data Summary

| Compound Class | Target / Activity | Potency (IC50 / MIC) | Key Structural Feature |

| Furo[3,2-b]pyridine | CLK1 / CLK4 Kinases | 8 – 12 nM | "Back pocket" binding; high selectivity over other kinases. |

| Furo[2,3-b]pyridine | Breast Cancer (MCF-7) | 1.2 – 2.4 µM | Fused system; induces apoptosis via p53 pathway. |

| Furan-Pyridine Chalcone | Tubulin Polymerization | < 5 µM | Linker flexibility allows colchicine-site binding. |

| Nitro-Furan Pyridine | S. aureus (MRSA) | 12.5 µg/mL (MIC) | Nitro group essential for reductive bioactivation. |

References

-

Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 2023.

-

Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. ResearchGate, 2019.

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Chemical Research in Toxicology, 2022.

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. MDPI Molecules, 2024.

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 2011.

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 2022.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orientjchem.org [orientjchem.org]

- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Furan-2-yl)pyridin-4-amine as a Versatile Heterocyclic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of heterocyclic moieties is a cornerstone of rational design. Among these, the 2-(Furan-2-yl)pyridin-4-amine scaffold has emerged as a building block of significant interest. This molecule synergistically combines the distinct electronic and conformational properties of a π-excessive furan ring and a π-deficient aminopyridine system. This juxtaposition of functionalities imparts a unique reactivity profile and provides a three-dimensional architecture amenable to diverse chemical transformations. For drug development professionals, this scaffold offers a gateway to novel chemical space, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of 2-(Furan-2-yl)pyridin-4-amine, equipping researchers with the foundational knowledge to leverage this versatile building block in their scientific endeavors. Furan and its derivatives are known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties[1]. The pyridine ring is also a common feature in many FDA-approved drugs[2].

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 2-(Furan-2-yl)pyridin-4-amine is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [3][4] |

| Molecular Weight | 160.17 g/mol | [3][4] |

| CAS Number | 1159817-12-5 | [3][4][5] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols | Inferred |

Strategic Synthesis: A Plausible and Efficient Route

Conceptual Synthetic Workflow

The synthesis logically proceeds through the coupling of a suitably functionalized pyridine with a furan-containing organometallic reagent. A Stille or Suzuki coupling are the most likely candidates for this transformation.

Caption: Conceptual workflow for the synthesis of 2-(Furan-2-yl)pyridin-4-amine.

Detailed Experimental Protocol (Hypothesized)

This protocol is a well-reasoned, hypothetical procedure based on typical conditions for Stille cross-coupling reactions involving pyridines and furans.

Reaction: Stille coupling of 4-amino-2-chloropyridine with 2-(tributylstannyl)furan.

Materials:

-

4-Amino-2-chloropyridine (1.0 eq)

-

2-(Tributylstannyl)furan (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)

-

Anhydrous, degassed 1,4-dioxane

-

Anhydrous, degassed toluene

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-amino-2-chloropyridine, Pd₂(dba)₃, and P(o-tol)₃.

-

Add anhydrous, degassed 1,4-dioxane to dissolve the solids.

-

To the resulting solution, add 2-(tributylstannyl)furan via syringe.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(Furan-2-yl)pyridin-4-amine.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(Furan-2-yl)pyridin-4-amine would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (δ 6.0-8.5 ppm) showing characteristic signals for the pyridine and furan rings. The amino protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic region (δ 100-160 ppm) with nine distinct carbon signals corresponding to the furan and pyridine rings. |

| Mass Spec (ESI+) | A prominent peak at m/z = 161.07 [M+H]⁺. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1200 cm⁻¹). |

Chemical Reactivity and Application as a Building Block

The utility of 2-(Furan-2-yl)pyridin-4-amine as a heterocyclic building block stems from the differential reactivity of its constituent parts: the nucleophilic amino group, the pyridine ring which can be functionalized, and the furan ring which can participate in various transformations.

Reactivity at the 4-Amino Group

The primary amino group at the 4-position of the pyridine ring is a key handle for derivatization. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: The amino group can act as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines[6][7].

Caption: Reactivity of the 4-amino group of 2-(Furan-2-yl)pyridin-4-amine.

Reactivity of the Pyridine Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly if further activated. However, electrophilic aromatic substitution is generally difficult. The nitrogen atom can also be quaternized.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution, typically at the 5-position. It can also participate in Diels-Alder reactions and can be susceptible to ring-opening under strongly acidic conditions[8].

Application in Drug Discovery: A Case Study in Kinase Inhibition

A significant application of the 2-(Furan-2-yl)pyridin-4-amine scaffold is in the development of kinase inhibitors. A patent for the discovery of 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck) highlights the potential of this core[9]. Lck is a critical enzyme in T-cell signaling, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.

In the synthesis of these Lck inhibitors, 2-(Furan-2-yl)pyridin-4-amine likely serves as a key intermediate. The furan ring can be functionalized, for example, via bromination followed by a Suzuki coupling to introduce an aryl group at the 5-position. The 4-amino group is then available for further modification to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Strategy for developing Lck inhibitors from the core scaffold.

Conclusion: A Scaffold with Significant Potential

2-(Furan-2-yl)pyridin-4-amine represents a strategically important heterocyclic building block with considerable potential in drug discovery and materials science. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through modern cross-coupling methodologies. The distinct reactivity of its constituent furan and aminopyridine rings offers multiple avenues for derivatization, enabling the exploration of diverse chemical space. The demonstrated utility of this scaffold in the development of potent kinase inhibitors underscores its value for medicinal chemists. As the demand for novel, targeted therapeutics continues to grow, the thoughtful application of versatile building blocks like 2-(Furan-2-yl)pyridin-4-amine will undoubtedly play a crucial role in advancing the frontiers of chemical and biological sciences.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 7, 2024, from [Link]

-